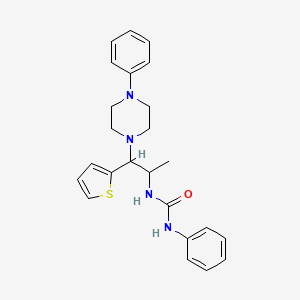![molecular formula C14H16F3NO2 B2811187 5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one CAS No. 1334146-81-4](/img/structure/B2811187.png)
5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a piperidinone with a hydroxymethyl group at the 5-position, a methyl group at the 1-position, and a trifluoromethyl-substituted phenyl group at the 6-position . Piperidinones are a type of cyclic amide and are often used in organic synthesis due to their reactivity .
Molecular Structure Analysis
The compound contains a six-membered piperidinone ring, which is a type of lactam. Lactams are cyclic amides and are resonance-stabilized. The trifluoromethyl group is electron-withdrawing, which could impact the reactivity of the compound .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, piperidinones can undergo a variety of reactions. They can act as nucleophiles in reactions with electrophiles, or as electrophiles in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance solubility in polar solvents .Aplicaciones Científicas De Investigación
Catalytic Protodeboronation
This compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Hydrolysis Studies
The compound can be used in studies related to the hydrolysis of phenylboronic pinacol esters . These studies are important because boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices .
Drug Design and Delivery
As mentioned above, boronic acids and their esters, which this compound could potentially be converted into, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly useful as boron-carriers suitable for neutron capture therapy .
Neutron Capture Therapy
Boron-carriers, which this compound could potentially be converted into, are suitable for neutron capture therapy . This is a type of cancer treatment that selectively destroys cancer cells without harming healthy cells .
Synthesis of Other Compounds
This compound can be used in the synthesis of other compounds. For example, it has been used in the synthesis of δ- ( R )-coniceine and indolizidine 209B .
Research in Organic Chemistry
Given its unique structure and properties, this compound can be used in various research applications in organic chemistry .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-(hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-18-12(20)7-4-10(8-19)13(18)9-2-5-11(6-3-9)14(15,16)17/h2-3,5-6,10,13,19H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIIYIKGNDYPKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)CO)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2811105.png)
![4-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2811107.png)
![4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B2811109.png)
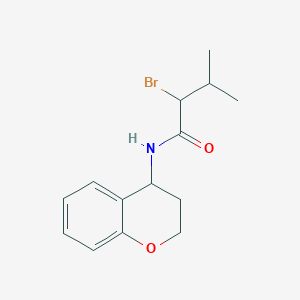
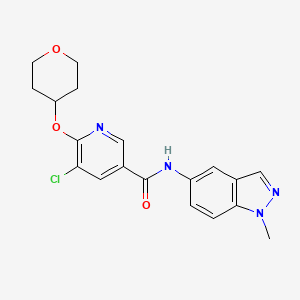
![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2811113.png)
![6-{3-[(2-methylbenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2811114.png)
![3-(4-Methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one](/img/structure/B2811120.png)
![{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile](/img/structure/B2811121.png)
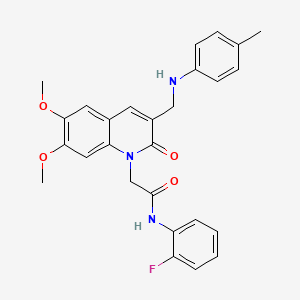
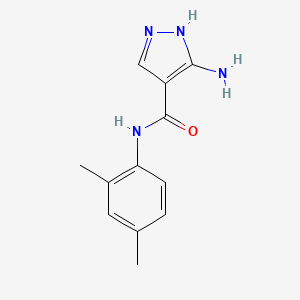
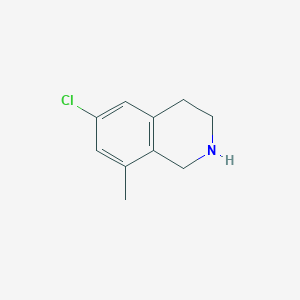
![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2811126.png)
